(4-Bromo-2-(1H-pyrazol-1-yl)phenyl)boronic acid
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Overview
Description
(4-Bromo-2-(1H-pyrazol-1-yl)phenyl)boronic acid is a boronic acid derivative that features a bromine atom and a pyrazole ring attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-(1H-pyrazol-1-yl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: A mixture of water and an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: Typically between 50-100°C
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2-(1H-pyrazol-1-yl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: Conversion to corresponding phenols or quinones
Reduction: Formation of aryl boranes
Substitution: Halogen exchange or nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions
Reduction: Reagents like lithium aluminum hydride or sodium borohydride
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products
The major products formed from these reactions include substituted phenylboronic acids, phenols, and aryl boranes, depending on the reaction conditions and reagents used.
Scientific Research Applications
(4-Bromo-2-(1H-pyrazol-1-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Biology: Employed in the study of enzyme inhibitors and as a probe for biological assays.
Medicine: Investigated for its potential as an anticancer agent and in the development of new therapeutic drugs.
Industry: Utilized in the production of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of (4-Bromo-2-(1H-pyrazol-1-yl)phenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid moiety can form reversible covalent bonds with active site residues in enzymes, inhibiting their activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
(4-(1H-Pyrazol-1-yl)phenyl)boronic acid: Lacks the bromine atom, which may affect its reactivity and biological activity.
2-Bromo-4-(1H-pyrazol-1-yl)phenylboronic acid: Similar structure but with different substitution pattern, leading to variations in chemical properties and applications.
Uniqueness
(4-Bromo-2-(1H-pyrazol-1-yl)phenyl)boronic acid is unique due to the presence of both the bromine atom and the pyrazole ring, which confer distinct reactivity and potential for diverse applications in various fields of research and industry.
Properties
Molecular Formula |
C9H8BBrN2O2 |
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Molecular Weight |
266.89 g/mol |
IUPAC Name |
(4-bromo-2-pyrazol-1-ylphenyl)boronic acid |
InChI |
InChI=1S/C9H8BBrN2O2/c11-7-2-3-8(10(14)15)9(6-7)13-5-1-4-12-13/h1-6,14-15H |
InChI Key |
SQQPXBSLDYZRIK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)Br)N2C=CC=N2)(O)O |
Origin of Product |
United States |
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